Taurine dichloramine

Description

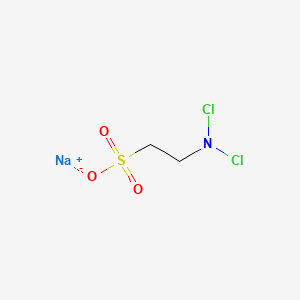

Structure

3D Structure of Parent

Properties

CAS No. |

80638-45-5 |

|---|---|

Molecular Formula |

C2H4Cl2NNaO3S |

Molecular Weight |

216.02 g/mol |

IUPAC Name |

sodium;2-(dichloroamino)ethanesulfonate |

InChI |

InChI=1S/C2H5Cl2NO3S.Na/c3-5(4)1-2-9(6,7)8;/h1-2H2,(H,6,7,8);/q;+1/p-1 |

InChI Key |

WNTHENRZWZOHIK-UHFFFAOYSA-M |

SMILES |

C(CS(=O)(=O)[O-])N(Cl)Cl.[Na+] |

Canonical SMILES |

C(CS(=O)(=O)[O-])N(Cl)Cl.[Na+] |

Other CAS No. |

80638-45-5 |

Synonyms |

taurine dichloramine |

Origin of Product |

United States |

Biogenesis and Physiological Formation Pathways of Taurine Dichloramine

Endogenous Generation of Hypochlorous Acid in Phagocytic Cells

The genesis of taurine (B1682933) dichloramine begins with the production of hypochlorous acid (HOCl), a powerful oxidant, by phagocytic cells such as neutrophils. ppm.edu.plresearchgate.net This process is a cornerstone of the innate immune response. Upon activation by pathogens or inflammatory stimuli, neutrophils undergo a "respiratory burst," a period of increased oxygen consumption. A membrane-bound enzyme complex, NADPH oxidase, catalyzes the reduction of molecular oxygen to the superoxide (B77818) anion (O₂⁻). researchgate.net Superoxide then dismutates, either spontaneously or enzymatically via superoxide dismutase, to form hydrogen peroxide (H₂O₂). researchgate.net

Within the phagolysosome, or released into the extracellular space, the enzyme myeloperoxidase (MPO) utilizes this newly formed hydrogen peroxide and chloride ions (Cl⁻) to produce hypochlorous acid. researchgate.netjst.go.jp This reaction is highly efficient and results in the generation of significant quantities of HOCl, which serves as a primary microbicidal agent against invading pathogens.

Myeloperoxidase-Catalyzed Halogenation of Taurine to Taurine Monochloramine

While hypochlorous acid is a potent antimicrobial, its high reactivity poses a threat to host tissues. To mitigate this, neutrophils contain high concentrations of the amino acid taurine. nih.gov Taurine acts as a scavenger for hypochlorous acid, reacting with it to form the more stable and less reactive taurine monochloramine (Tau-NHCl). nih.gov This reaction is catalyzed by myeloperoxidase and involves the chlorination of the primary amine group of taurine. nih.govd-nb.info The formation of taurine monochloramine effectively sequesters the highly reactive chlorine atom, reducing the potential for indiscriminate oxidative damage to surrounding cells and tissues while retaining some antimicrobial properties. nih.gov

pH-Dependent Disproportionation of Taurine Monochloramine to Taurine Dichloramine in Inflammatory Milieu

The chemical environment of an inflammatory site is often characterized by a decrease in pH due to metabolic activity and cell death. This acidic milieu is a critical factor in the conversion of taurine monochloramine to this compound. ppm.edu.plnih.gov In aqueous solutions, taurine monochloramine exists in equilibrium with its dichlorinated form through a disproportionation reaction. nih.gov This reaction involves two molecules of taurine monochloramine, where one is oxidized to this compound and the other is reduced back to taurine.

The equilibrium of this reaction is highly dependent on pH. nih.gov At neutral or alkaline pH, the monochloramine form is predominant. However, as the pH becomes more acidic, typically in the range of 4 to 6 which is characteristic of an inflammatory environment, the equilibrium shifts to favor the formation of this compound. ppm.edu.pl This pH-dependent conversion is a key step in modulating the reactivity of taurine-derived chloramines at sites of inflammation.

| pH Range | Predominant Species | Reactivity |

| > 8 | Taurine Monochloramine (Tau-NHCl) | Mild oxidant |

| 4 - 6 | This compound (Tau-NCl₂) | More potent oxidant and bactericidal agent |

| < 3 | Trichloramine | Highly reactive |

This table illustrates the pH-dependent equilibrium between taurine chloramine (B81541) species.

Interplay with Other Reactive Oxygen Species and Halogens in Biological Systems

This compound does not exist in isolation within the inflammatory milieu. It interacts with a variety of other reactive oxygen species (ROS) and reactive halogen species (RHS). The reactivity of this compound is greater than that of taurine monochloramine but generally less than that of hypochlorous acid or hypobromous acid. nih.gov

Studies have shown that taurine monochloramine can react with hydrogen peroxide, and this interaction is a potential source of singlet oxygen. researchgate.net While direct studies on the reaction of this compound with hydrogen peroxide are less common, the increased oxidizing potential of the dichloramine suggests a more vigorous interaction.

The interaction with superoxide radicals is also of significance. While taurine monochloramine reacts with superoxide, the rate constant for this reaction is relatively low. core.ac.uk The reactivity of this compound with superoxide is expected to be different, though detailed kinetic data are scarce.

| Reactant | Product(s) with Taurine Monochloramine | Significance |

| Hydrogen Peroxide (H₂O₂) | Potential for singlet oxygen generation | Contributes to oxidative stress and signaling |

| Superoxide (O₂⁻) | Reduction of chloramine | Modulation of radical species concentrations |

| Hypobromous Acid (HOBr) | Taurine bromamine (B89241)/dibromamine | Diversifies the pool of reactive halogen species |

This table summarizes the interplay of taurine monochloramine with other reactive species, with implications for this compound's environment.

Molecular Reactivity and Biochemical Interactions of Taurine Dichloramine

Oxidative Potency and Specificity Towards Biological Macromolecules

Taurine (B1682933) dichloramine is a reactive oxidant that can interact with and modify various biological macromolecules, including proteins, nucleic acids, and lipids. mdpi.comcsic.es Its reactivity, however, is generally considered to be less potent than that of hypochlorous acid (HOCl), the primary reactant from which it is formed. mdpi.com

The reactivity of taurine dichloramine with amino acid residues is a key aspect of its biological activity. It displays selectivity in its reactions, with sulfur-containing amino acids and certain other residues being primary targets.

Methionine and Cysteine: These sulfur-containing amino acids are readily oxidized by chloramines. aheadstart.co.nzresearchgate.net The rate constants for the reaction of taurine chloramine (B81541) with thiols are influenced by the pKa of the thiol group, with an inverse relationship observed. nih.gov For instance, at a physiological pH of 7.4, the rate constant for the reaction of taurine chloramine with glutathione (B108866) (a cysteine-containing tripeptide) is 115 M⁻¹s⁻¹. nih.gov The rate constant for its reaction with methionine at the same pH is 39 M⁻¹s⁻¹. nih.gov These reactions are generally faster at lower pH, suggesting acid catalysis. nih.gov The oxidation of methionine residues to methionine sulfoxide (B87167) by taurine chloramine has been demonstrated. researchgate.net

Tryptophan: While specific kinetic data for the direct reaction of this compound with tryptophan is not readily available in the provided search results, the reactivity of the related taurine bromamine (B89241) with tryptophan has been studied, indicating that indole (B1671886) derivatives are susceptible to reaction with haloamines. mdpi.com Given the general reactivity of chloramines with various amino acid side chains, it is plausible that tryptophan would also be a target for this compound. researchgate.net

Interactive Data Table: Reaction Rate Constants of Taurine Monochloramine with Selected Biological Molecules at pH 7.4

| Reactant | Rate Constant (M⁻¹s⁻¹) |

| 5-thio-2-nitrobenzoic acid | 970 |

| Glutathione (GSH) | 115 |

| Methionine | 39 |

| Ascorbate | 13 |

| Data sourced from a study on the kinetics of reactions of amino acid chloramines. nih.gov |

This compound is capable of oxidizing protein thiols, which are the sulfhydryl groups of cysteine residues. jci.org This oxidation is a significant reaction as protein thiols are crucial for protein structure and function, including enzymatic activity and redox signaling. thermofisher.commdpi.comnih.gov The oxidation of thiols by chloramines is a favorable reaction and can lead to alterations in cellular regulatory pathways. nih.gov

The reaction of this compound with protein thiols can lead to the formation of protein crosslinks. jci.org This occurs when the oxidant reacts with sulfhydryl groups on different protein molecules or within the same molecule, leading to the formation of disulfide bonds or other covalent linkages. thermofisher.com The formation of protein aggregates can be a consequence of such crosslinking events, which can interfere with protein folding and function. researchgate.net

This compound, as a reactive chlorine species, has the potential to interact with and cause damage to nucleic acids (DNA and RNA) and lipids. mdpi.comcsic.es While it is considered a weaker oxidant than hypochlorous acid, its longer half-life may allow for more prolonged or distant effects. annualreviews.orgmdpi.com

Nucleic Acids: Hypochlorous acid and related chloramines are known to be capable of damaging DNA. mdpi.com The reaction can occur with the bases and the sugar-phosphate backbone. csic.es

Lipids: The amino groups of phospholipids, such as phosphatidylethanolamine (B1630911) and phosphatidylserine, are susceptible to reaction with hypochlorous acid, leading to the formation of mono- and dichloramine derivatives. mdpi.comcsic.es Taurine bromamine, a related compound, has been shown to react with linoleic acid, although with lower efficiency compared to hypochlorous acid. mdpi.com This suggests that this compound may also react with unsaturated fatty acids in lipids, potentially leading to lipid peroxidation.

Oxidation of Protein Thiols and Formation of Protein Crosslinks

Inter-Molecular Chlorine Transfer Reactions (Transchlorination)

A significant aspect of this compound's reactivity is its ability to participate in transchlorination reactions, where it transfers its active chlorine to other biological amines and amino groups. nih.govscience.govnih.gov This process can modulate the biological effects of the initial chloramine. nih.govresearchgate.net

This compound can readily exchange its chlorine atom with other amines and amino acids, such as glycine (B1666218) and histamine. science.govnih.govresearchgate.net This exchange has been demonstrated through the measurement of chloramine decay rates and mass spectrometry. science.govnih.govresearchgate.net The kinetics of these reactions suggest the formation of an intermediate complex. science.govnih.govresearchgate.net For example, the apparent second-order rate constant for the reaction between taurine chloramine and glycine is 7.5 M⁻¹min⁻¹. nih.gov With amine concentrations in the millimolar range, the half-lives for this chloramine exchange are on the order of a few minutes. nih.gov

Interactive Data Table: Apparent Second-Order Rate Constants for Transchlorination Reactions

| Reactants | Rate Constant (M⁻¹min⁻¹) |

| Glycine chloramine and Taurine | 19.4 |

| Glycine chloramine and Histamine | 23.8 |

| Histamine chloramine and Glycine | 6.0 |

| Taurine chloramine and Glycine | 7.5 |

| Data sourced from a study on chlorine transfer between glycine, taurine, and histamine. nih.gov |

Transfer to Other Biological Amines and Amino Groups

Cellular Permeability and Intracellular Compartmentation

This compound, an oxidized derivative of taurine, exhibits specific interactions with cellular membranes that govern its entry into cells and subsequent metabolic fate. Its ability to permeate cells is a critical determinant of its biological activity.

Anion-Transport System Mediated Uptake into Erythrocytes

The cellular uptake of this compound (TauNCl₂) into red blood cells (erythrocytes) is not a process of simple diffusion but is mediated by a specific transport mechanism. Research has demonstrated that anionic oxidants, including this compound and taurine monochloramine (TauNHCl), are transported into erythrocytes via the anion-transport system, also known as the Band 3 protein. nih.govresearchgate.net This transport system facilitates the exchange of anions across the erythrocyte membrane.

While the zwitterionic form of taurine is not taken up by this system, the anionic nature of its chlorinated derivatives allows for their transport into the intracellular space of the erythrocyte. nih.govresearchgate.net This mediated uptake is a crucial step that precedes the compound's intracellular interactions. The efficiency of this transport has implications for the compound's potential effects, as this compound is considered a more potent lytic agent at high concentrations compared to its monochloramine counterpart. nih.govresearchgate.net The formation of the more potent this compound is favored in acidic environments, which are characteristic of inflammatory sites. uj.edu.pl

Intracellular Reduction and Metabolite Formation (e.g., Oxidation of Glutathione)

Once inside the erythrocyte, this compound participates in redox reactions with intracellular components. A primary target for oxidation by taurine chloramines is glutathione (GSH), a critical intracellular antioxidant. nih.gov The reaction involves the oxidation of glutathione, which in turn leads to the reduction of the taurine chloramine. nih.gov This process effectively detoxifies the chloramine, resulting in the formation of taurine and chloride as final reduction products. nih.govoup.com

This intracellular reduction has two significant consequences. Firstly, it leads to the trapping of the resulting taurine molecule within the erythrocyte, as taurine itself is not readily transported out. nih.gov Secondly, it impacts the cell's antioxidant capacity. At low ratios of oxidant to erythrocytes and in the absence of glucose, the oxidation of GSH by chloramines can cause a net loss of this vital antioxidant. nih.gov However, when glucose is available, the glutathione content can be restored to normal levels, suggesting the involvement of cellular reductive pathways like the pentose (B10789219) phosphate (B84403) pathway, which provides NADPH for glutathione reductase. nih.gov The interaction with glutathione represents a sacrificial defense mechanism, protecting more critical cellular components from oxidative damage. asm.org

Interactive Data Tables

Table 1: Cellular Transport and Interaction of this compound in Erythrocytes

| Feature | Description | Key Findings |

| Transport Mechanism | Mediated uptake into erythrocytes. | Transport occurs via the anion-transport system (Band 3 protein). nih.govresearchgate.net |

| Substrate Specificity | Anionic oxidants are transported. | This compound and taurine monochloramine are transported, but the taurine zwitterion is not. nih.gov |

| Intracellular Target | Primary molecule oxidized by this compound. | Glutathione (GSH) is a major intracellular target for oxidation. nih.gov |

| Reaction Outcome | Products of the intracellular redox reaction. | This compound is reduced to taurine and chloride, while GSH is oxidized. nih.govoup.com |

| Metabolic Consequence | Effect on intracellular antioxidant levels. | Can lead to a net loss of GSH, particularly when glucose is absent. nih.gov |

Cellular and Molecular Mechanisms of Action of Taurine Dichloramine

Immunomodulatory Mechanisms

Taurine (B1682933) dichloramine demonstrates potent immunomodulatory properties by directly influencing the expression and production of key molecules involved in the inflammatory process. nih.gov

Regulation of Pro-inflammatory Cytokine Expression (e.g., TNF-α, IL-1β, IL-6, IL-12)

Table 1: Effect of Taurine Dichloramine on Pro-inflammatory Cytokine Production

| Cell Type | Stimulant | Cytokine Affected | Observed Effect | Reference |

|---|---|---|---|---|

| Human Peripheral Blood Mononuclear Cells | LPS | IL-1β, IL-6 | Inhibition of secreted and cell-associated levels | nih.gov |

| Human Peripheral Blood Mononuclear Cells | LPS | TNF-α | Dual effect: slight increase at low concentrations, reduction at higher concentrations | nih.gov |

| Rat Alveolar Macrophages (NR8383 cell line) | LPS + IFN-γ | TNF-α | Inhibition of gene expression and production | aai.orgnih.gov |

| Rheumatoid Arthritis Fibroblast-Like Synoviocytes | - | IL-6, IL-8 | Inhibition of production | pillbuys.com |

Attenuation of Inducible Nitric Oxide Synthase (iNOS) and Prostaglandin (B15479496) E2 (PGE2) Production

This compound effectively curtails the production of two other critical inflammatory mediators: nitric oxide (NO), synthesized by inducible nitric oxide synthase (iNOS), and prostaglandin E2 (PGE2), produced via the cyclooxygenase-2 (COX-2) pathway. nih.govnih.gov In activated rat alveolar macrophages and C6 glioma cells, Tau-Cl has been demonstrated to inhibit the expression of the iNOS gene, leading to a significant reduction in NO production. aai.orgnih.govnih.gov This inhibition of iNOS expression occurs at the transcriptional level. nih.gov

Furthermore, Tau-Cl has been found to suppress PGE2 production in activated RAW 264.7 macrophage-like cells and C6 glioma cells. nih.govnih.gov The mechanism for this appears to be primarily post-transcriptional, affecting the expression of COX-2 protein. nih.govnih.gov While Tau-Cl can transiently reduce COX-2 mRNA expression, its more significant impact is on the protein level, suggesting an effect on translation or protein stability. nih.gov

Intracellular Signaling Pathway Modulation

The immunomodulatory effects of this compound are largely mediated by its ability to interfere with key intracellular signaling pathways that control the expression of inflammatory genes.

Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells (NF-κB) Pathway Inhibition

A primary target of this compound is the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway, a critical regulator of inflammatory responses. nih.govnih.gov Tau-Cl inhibits the activation of NF-κB, thereby preventing the transcription of numerous pro-inflammatory genes, including those for TNF-α and iNOS. aai.orgnih.govuliege.be

The activation of NF-κB is normally held in check by its inhibitory protein, IκBα, in the cytoplasm. Upon stimulation, IκBα is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription. This compound prevents this from happening by stabilizing IκBα in the cytoplasm. aai.orgnih.gov Research has shown that Tau-Cl-treated cells exhibit a sustained presence of IκBα in the cytoplasm and reduced migration of NF-κB subunits (p50 and p65) into the nucleus. aai.org This stabilization is a direct result of decreased phosphorylation of IκBα at serine-32. aai.orgnih.gov Some studies suggest that Tau-Cl may achieve this by oxidizing methionine-45 on IκBα, which renders the protein resistant to degradation. uliege.beoup.com

The phosphorylation of IκBα is carried out by the IκB kinase (IKK) complex. Studies have revealed that this compound leads to a lower activity of IKK. aai.orgnih.gov However, experiments have demonstrated that Tau-Cl does not directly inhibit the enzymatic activity of the IKK complex itself. aai.orgnih.gov This indicates that Tau-Cl exerts its inhibitory effects on a component of the signaling pathway that lies upstream of IKK activation. aai.orgnih.govmedicinacomplementar.com.br Further investigation has pointed to the inhibition of Ras activation as a potential upstream target. nih.gov By inhibiting LPS-induced Ras activation, Tau-Cl can subsequently block the downstream activation of the ERK1/2 pathway, which is involved in NF-κB activation. nih.gov

Table 2: Research Findings on the Mechanisms of this compound

| Mechanism | Key Finding | Cell Type/Model | Reference |

|---|---|---|---|

| NF-κB Inhibition | Depressed migration of p50 and p65 into the nucleus. | Rat Alveolar Macrophages (NR8383) | aai.org |

| Sustained presence of IκBα in the cytoplasm. | Rat Alveolar Macrophages (NR8383) | aai.orgnih.gov | |

| IκBα Regulation | Decreased phosphorylation of IκBα at serine-32. | Rat Alveolar Macrophages (NR8383) | aai.orgnih.gov |

| Oxidation of IκBα at methionine-45, rendering it resistant to degradation. | In vitro models | uliege.beoup.com | |

| IKK Activity | Lowered activity of IκB kinase (IKK). | Rat Alveolar Macrophages (NR8383) | aai.orgnih.gov |

| Does not directly inhibit IKK enzymatic activity. | In vitro kinase assays | aai.orgnih.gov | |

| Upstream Signaling | Inhibits LPS-induced Ras activation. | RAW 264.7 macrophages | nih.gov |

| Inhibits ERK1/2 activation. | RAW 264.7 macrophages and murine peritoneal macrophages | nih.gov |

Inhibition of IκBα Phosphorylation and Degradation

Nuclear Factor E2-Related Factor 2 (Nrf2) Pathway Activation

This compound is a potent activator of the Nuclear Factor E2-Related Factor 2 (Nrf2) pathway, a critical cellular defense mechanism against oxidative stress. nih.govnih.govnih.gov This activation is central to many of the cytoprotective effects attributed to TauCl2.

Disruption of Keap1-Nrf2 Complex and Nrf2 Nuclear Translocation

Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its continuous degradation. nih.govmdpi.com this compound disrupts this inhibitory complex. nih.govnih.gov Studies have shown that TauCl2 can directly interact with Keap1, leading to the oxidation of critical cysteine thiol residues within the Keap1 protein. nih.govnih.gov This modification of Keap1 diminishes its ability to bind to Nrf2, thereby preventing the ubiquitination and subsequent proteasomal degradation of Nrf2. nih.govmdpi.com

The disruption of the Keap1-Nrf2 complex allows for the stabilization and accumulation of Nrf2 in the cytoplasm. nih.govmdpi.com This accumulated Nrf2 then translocates to the nucleus. nih.govnih.govmdpi.com Evidence from studies on astrocytes and macrophages demonstrates that treatment with TauCl2 leads to a significant increase in the nuclear levels of Nrf2. nih.govnih.gov This nuclear translocation is a pivotal step in the activation of the Nrf2-mediated antioxidant response.

Upregulation of Antioxidant Response Element (ARE)-Regulated Genes (e.g., Heme Oxygenase-1)

Once in the nucleus, Nrf2 binds to specific DNA sequences known as Antioxidant Response Elements (AREs) located in the promoter regions of a wide array of cytoprotective genes. nih.govnih.gov This binding initiates the transcription of these genes, leading to the production of various antioxidant and detoxifying enzymes.

A primary and well-documented target of Nrf2 activation by TauCl2 is the gene encoding for Heme Oxygenase-1 (HO-1). nih.govnih.govnih.gov Multiple studies have confirmed that TauCl2 treatment significantly upregulates the expression of HO-1 at both the mRNA and protein levels in various cell types, including macrophages and astrocytes. nih.govmdpi.comnih.gov The induction of HO-1 is a key mechanism by which TauCl2 confers protection against oxidative damage. nih.govnih.gov

Beyond HO-1, TauCl2-mediated Nrf2 activation also leads to the increased expression of other ARE-regulated genes. These include NAD(P)H:quinone oxidoreductase 1 (NQO1), glutamate-cysteine ligase catalytic subunit (GCLC), and glutamate-cysteine ligase modifier subunit (GCLM), all of which play crucial roles in cellular antioxidant defenses. mdpi.comnih.gov

Table 1: Effects of this compound on the Nrf2 Pathway

| Mechanism | Effect of this compound | Key Findings | References |

| Keap1-Nrf2 Interaction | Disrupts the complex | Decreases the association between Keap1 and Nrf2, leading to reduced Nrf2 ubiquitination. | nih.govnih.gov |

| Nrf2 Localization | Promotes nuclear translocation | Increases the accumulation of Nrf2 in the nucleus of treated cells. | nih.govnih.govmdpi.com |

| ARE-Regulated Gene Expression | Upregulates transcription | Enhances the expression of antioxidant genes such as HO-1, NQO1, and GCLC. | nih.govmdpi.comnih.govnih.gov |

Signal Transducer and Activator of Transcription 3 (STAT3) Signaling Pathway Modulation

This compound has been shown to modulate the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, a key regulator of inflammatory responses. mdpi.comresearchgate.net In inflammatory conditions, STAT3 is often activated through phosphorylation, leading to its nuclear translocation and the transcription of pro-inflammatory genes. mdpi.com

Research indicates that TauCl2 can inhibit the activation of STAT3. mdpi.comresearchgate.netnih.gov Specifically, studies have demonstrated that TauCl2 administration significantly inhibits the phosphorylation of STAT3 at tyrosine 705, a critical step for its activation. mdpi.com This inhibitory effect on STAT3 phosphorylation has been observed in the context of experimentally induced colitis and in stimulated human adipocytes. mdpi.comresearchgate.net By blocking STAT3 activation, TauCl2 can downregulate the expression of its target genes, thereby contributing to its anti-inflammatory properties. mdpi.comnih.gov

Mitogen-Activated Protein Kinase (MAPK) Pathway Independence or Interaction

The relationship between this compound and the Mitogen-Activated Protein Kinase (MAPK) pathways appears to be complex and context-dependent. Some studies suggest that the effects of TauCl2 are independent of the MAPK signaling pathways. For instance, in human adipocytes, TauCl2 was found to modulate the expression of adipokines by inhibiting STAT3 signaling, a mechanism that was independent of MAPK signaling. researchgate.netnih.gov Furthermore, in certain cell types, TauCl2 did not show any stimulatory effects on various protein kinases, including MAPKs, and even inhibited lipopolysaccharide-induced MAPK activation. nih.gov

However, other research points towards an interaction between TauCl2 and components of the MAPK pathway. One study found that TauCl2 could induce the activation of Extracellular signal-regulated kinase (ERK), a member of the MAPK family, in human umbilical vein endothelial cells. nih.gov This activation was shown to be mediated through the epidermal growth factor (EGF) receptor, suggesting that TauCl2 can act on cell surface receptors to trigger intracellular signaling cascades that include the MAPK pathway. nih.govresearchgate.net The precise nature of this interaction and whether it is a direct or indirect effect requires further investigation.

Effects on Cellular Fate and Function

The modulation of the aforementioned signaling pathways by this compound ultimately translates into significant effects on cellular fate and function, particularly within the immune system.

Influence on Immune Cell Viability and Apoptosis Induction in Specific Cell Types (e.g., Lymphocytes)

This compound has demonstrated a clear ability to influence the viability and apoptotic processes of immune cells. Notably, it has been shown to suppress lymphocyte proliferation. nih.gov This anti-proliferative effect is a key aspect of its immunomodulatory activity.

Furthermore, TauCl2 can act as a potent inducer of apoptosis, or programmed cell death, in specific cell populations. nih.gov Research has shown that in human B lymphoma cells, TauCl2 induces apoptosis through a mechanism involving mitochondrial damage. nih.gov The compound is taken up by the cells and accumulates in the mitochondria, where it can trigger the opening of the permeability transition pore, leading to mitochondrial swelling and the activation of the caspase cascade, ultimately resulting in apoptosis. nih.gov This selective induction of apoptosis in certain cell types highlights a potential mechanism for its role in resolving inflammation and eliminating specific cell populations.

Table 2: Cellular Outcomes of this compound Action

| Cellular Process | Effect of this compound | Specific Cell Type Examples | Key Findings | References |

| Cell Proliferation | Inhibition | Lymphocytes | Significantly suppresses lymphocyte proliferation in response to activation signals. | nih.gov |

| Apoptosis | Induction | Human B lymphoma cells | Induces apoptosis via mitochondrial damage and activation of the intrinsic apoptotic pathway. | nih.gov |

Modulation of Macrophage Polarization and Phagocytic Activity

Taurine and its chlorinated derivatives play a role in modulating the function of macrophages, key immune cells involved in both initiating and resolving inflammation. Macrophages can exist in different activation states, broadly categorized as pro-inflammatory (M1) and anti-inflammatory/pro-resolving (M2).

Studies have shown that taurine can influence macrophage polarization. For instance, taurine has been observed to antagonize the M1 polarization of macrophages, a process that drives inflammatory diseases. frontiersin.orgnih.gov It achieves this by interfering with the metabolic reprogramming that is necessary for M1 activation. frontiersin.orgnih.gov Specifically, taurine can inhibit the switch to glycolysis, a metabolic pathway that is upregulated in M1 macrophages. frontiersin.org Furthermore, taurine has been shown to inhibit the M2 polarization of macrophages by promoting mitophagy, the selective degradation of mitochondria. nih.gov

Taurine chloramine (B81541) (TauCl), the precursor to this compound, has been shown to enhance the phagocytic activity of macrophages, which is the process of engulfing and eliminating pathogens and cellular debris. nih.govnih.gov TauCl stimulates efferocytosis, the phagocytic clearance of apoptotic cells, which is a crucial step in the resolution of inflammation. nih.gov This effect is mediated through the upregulation of heme oxygenase-1 (HO-1), an enzyme with anti-inflammatory properties. nih.govnih.gov The induction of HO-1 by TauCl is dependent on the activation of the transcription factor Nrf2. nih.gov The enhanced phagocytic ability also involves the upregulation of scavenger receptors on the macrophage surface that recognize apoptotic cells. nih.gov

Impact on Adipocyte Differentiation and Adipokine Expression

Taurine and its derivatives also exert effects on adipocytes (fat cells) and their functions, which are closely linked to inflammation and metabolic diseases.

Research indicates that taurine chloramine can inhibit the differentiation of human preadipocytes into mature adipocytes in a dose-dependent manner. nih.gov This inhibition is associated with a decrease in the expression of key transcription factors that drive adipogenesis, such as peroxisome proliferator-activated receptor-γ (PPAR-γ) and CCAAT/enhancer-binding protein-α (C/EBP-α). nih.govresearchgate.net

Furthermore, taurine chloramine modulates the expression of adipokines, which are signaling molecules produced by adipose tissue that play a role in inflammation and metabolism. In human adipocytes, TauCl has been shown to reverse the effects of the pro-inflammatory cytokine IL-1β on adipokine expression. researchgate.netnih.gov Specifically, under inflammatory conditions, TauCl treatment can increase the expression of anti-inflammatory adipokines like adiponectin and decrease the expression of pro-inflammatory adipokines such as IL-6 and IL-8. nih.govresearchgate.netnih.gov This modulation of adipokine expression is achieved through the inhibition of the STAT-3 signaling pathway. researchgate.netnih.gov

Table 1: Impact of Taurine Chloramine on Adipocyte Function

| Process | Effect of Taurine Chloramine | Key Molecular Mediators |

| Preadipocyte Differentiation | Inhibition | Downregulation of PPAR-γ and C/EBP-α |

| Adipokine Expression (under inflammatory conditions) | Increased Adiponectin, Decreased IL-6 and IL-8 | Inhibition of STAT-3 signaling |

Antimicrobial Mechanisms and Host Defense

This compound is recognized for its antimicrobial properties, which contribute to the host's defense against invading pathogens.

Enhanced Bactericidal Activity in Acidic Microenvironments

A key characteristic of this compound is its enhanced bactericidal activity in acidic conditions. termedia.plnih.govuj.edu.pl At a neutral pH, its precursor, taurine chloramine, exhibits relatively weak antimicrobial activity. termedia.plresearchgate.net However, in the acidic microenvironment of an inflammatory site (pH 4-6), TauCl is converted to the more potent this compound. termedia.plnih.govuj.edu.pl This increased acidity favors the formation of a protonated form of the molecule, which is more reactive. researchgate.net This property is particularly relevant for its function in phagosomes, the acidic compartments within immune cells where pathogens are destroyed. nih.gov

Differential Efficacy Against Gram-Positive and Gram-Negative Bacteria

This compound demonstrates differential efficacy against various types of bacteria. It is particularly effective against Gram-negative bacteria. termedia.plnih.govuj.edu.pl This enhanced activity against Gram-negative bacteria is thought to be due to its better ability to penetrate their complex outer membrane. termedia.plnih.govuj.edu.pltermedia.pl While still effective against Gram-positive bacteria, the difference in susceptibility highlights a key aspect of its antimicrobial action. nih.govmdpi.com For instance, studies have shown that Gram-negative bacteria like P. aeruginosa and E. coli can be more susceptible to N-chlorotaurines than Gram-positive cocci at neutral pH, a difference that diminishes in acidic conditions. nih.govmdpi.com

Table 2: Susceptibility of Different Bacteria to N-Chlorotaurines

| Bacterial Type | General Susceptibility | Notes |

| Gram-Negative Bacteria | Higher susceptibility, especially at neutral pH | Better penetration of the outer membrane is a proposed mechanism. |

| Gram-Positive Bacteria | Susceptible | The difference in susceptibility compared to Gram-negative bacteria is less pronounced in acidic environments. |

Proposed Mechanisms of Microbial Cell Penetration and Intracellular Target Damage

The antimicrobial action of this compound involves its ability to penetrate microbial cells and damage essential intracellular components. Its small size and lack of charge are believed to facilitate its passage through bacterial cell walls. oup.com Once inside the cell, it acts as an oxidizing and chlorinating agent, attacking multiple targets. oup.com

While the precise mechanisms are still under investigation, it is proposed that this compound can cause damage to proteins through the oxidation of sulfhydryl groups in cysteine residues and other vulnerable amino acids. semanticscholar.orgresearchgate.net There is also evidence suggesting that chloramines can damage nucleic acids (DNA and RNA) and lipids. mdpi.com The ability of some chloramines to cross cell membranes and damage intracellular proteins has been demonstrated, although taurine chloramine itself is considered to have weak cell permeability. iiarjournals.orgportlandpress.com However, the formation of more permeable chloramines through transchlorination reactions with other amino compounds in the environment could enhance its intracellular effects. portlandpress.comscience.gov

Advanced Analytical Methodologies for Research on Taurine Dichloramine in Biological Systems

Chromatographic Separation and Quantification Techniques

The analysis of taurine (B1682933) dichloramine (TauDCl) in biological systems presents unique challenges due to its reactivity and the presence of related compounds, such as taurine and taurine monochloramine (TauCl). Advanced chromatographic techniques are essential for the specific and sensitive quantification of this molecule.

High-Performance Liquid Chromatography (HPLC) with Advanced Detection

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the separation of taurine and its chlorinated derivatives. However, the choice of detection method is critical for distinguishing TauDCl from its precursors and other biomolecules.

Direct detection of TauDCl is achievable using UV-Vis spectrophotometry due to its distinct absorbance spectrum compared to its parent compound, taurine, which lacks a chromophore. researchgate.net The N,N-dichloroamine functional group in TauDCl exhibits a characteristic maximum absorbance at approximately 300-302 nm. google.com This is well-separated from the absorbance maximum of taurine monochloramine (TauCl), which occurs around 250-252 nm. nih.gov This spectral difference allows for the simultaneous monitoring and quantification of both chlorinated species.

The formation and stability of TauDCl are highly pH-dependent, with its generation favored in acidic conditions (pH 2-2.5) through the disproportionation of TauCl. google.commdpi.com Researchers utilize this property, preparing solutions of TauDCl by adjusting the pH and confirming the product's identity and concentration via its unique UV absorbance. google.com While direct spectrophotometry of a sample can confirm the presence of these chloramines, coupling this detection method with HPLC provides the necessary separation from other interfering substances in a complex biological matrix.

Table 1: Spectrophotometric Properties of Taurine Chloramines

| Compound | Common Abbreviation | Absorbance Maximum (λmax) | Molar Absorptivity (ε) | Reference |

|---|---|---|---|---|

| Taurine Monochloramine | TauCl, NCT | ~252 nm | 415 M⁻¹cm⁻¹ | google.comnih.gov |

| Taurine Dichloramine | TauDCl, NNDCT | ~302 nm | 332.9 M⁻¹cm⁻¹ | google.com |

Fluorescence detection is a highly sensitive technique commonly used for the analysis of amino acids. However, it is generally not suitable for the direct analysis of this compound. Standard pre- or post-column derivatization methods for amino acids rely on reagents like o-phthalaldehyde (B127526) (OPA) or 4-fluoro-7-nitrobenzofurazan (B134193) (NBD-F). researchgate.netbesjournal.com These reagents specifically react with the primary or secondary amine group of the amino acid to create a fluorescent product. researchgate.net

In this compound, the nitrogen atom is fully chlorinated, meaning it no longer possesses a reactive primary amine group available for derivatization. Therefore, direct measurement of TauDCl using these conventional fluorescence methods is not feasible. This methodology could, however, be applied indirectly. A sample could be treated with a reducing agent to convert TauDCl back to its parent compound, taurine. Subsequent derivatization and fluorescence detection could then quantify the total taurine pool that was originally chlorinated, but this would not distinguish between the monochloramine and dichloramine forms.

Coupling HPLC with a mass spectrometer (HPLC-MS) offers a powerful analytical tool that overcomes the limitations of other detectors by providing high specificity based on the mass-to-charge ratio (m/z) of the target analyte. For this compound, MS detection is particularly advantageous as it does not require a chromophore or a reactive amine group.

Research has successfully employed mass spectrometry to study the interactions and transformations of taurine chloramines. science.gov For instance, LC-MS has been used to analyze the reaction products of taurine chloramine (B81541) with biological molecules like peptides, demonstrating its utility in tracking the compound's reactivity in complex systems. nih.goviiarjournals.org The technique allows for the direct identification of the chlorinated species and its various reaction products, providing insight into its biological effects.

Fluorescence Detection (FLD) Following Derivatization

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) for High Sensitivity and Specificity

For the highest level of sensitivity and specificity, particularly in complex biological matrices like plasma or tissue homogenates, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice. mdpi.comlcms.cz This technique adds a second stage of mass analysis, where a specific parent ion corresponding to the mass of TauDCl is selected and fragmented. The resulting fragment ions create a unique fingerprint, which provides exceptional confidence in identification and quantification, even at very low concentrations.

While specific, published LC-MS/MS methods focusing solely on this compound are not abundant, the methodology is well-established for taurine and its derivatives, as well as other chloramines. researchgate.netcurtin.edu.aunih.gov The approach involves developing a multiple reaction monitoring (MRM) method where the mass spectrometer is programmed to detect the specific transition from the TauDCl parent ion to its characteristic product ions. This eliminates background noise and interference from other compounds in the sample, making it an ideal platform for studying the precise biological fate and concentration of this compound.

Table 2: Key Parameters in LC-MS/MS Method Development for Taurine and its Derivatives

| Parameter | Description | Example Application (Taurine Analysis) | Reference |

|---|---|---|---|

| Chromatography | Separation of analyte from matrix components. | Hydrophilic Interaction Liquid Chromatography (HILIC) or Reversed-Phase. | lcms.czsigmaaldrich.com |

| Ionization | Creation of charged ions for MS analysis. | Electrospray Ionization (ESI), often in negative or positive mode. | nih.gov |

| Parent Ion (Q1) | The mass-to-charge ratio of the intact molecule (e.g., TauDCl). | For Taurine: m/z 124 (negative ion mode). | researchgate.net |

| Product Ion (Q3) | Specific fragments generated from the parent ion. | For Taurine: m/z 80 (SO₃⁻ fragment). | researchgate.net |

| Internal Standard | A stable isotope-labeled version of the analyte (e.g., ¹³C₂, ¹⁵N-Taurine) is used for accurate quantification. | Stable isotope-labeled taurine. | mdpi.com |

Ion-Exchange Chromatography with Post-Column Derivatization

Ion-exchange chromatography (IEC) is a classic and robust method for separating amino acids based on their charge properties. mdpi.com The standard approach involves separation on an ion-exchange column followed by post-column derivatization, typically with ninhydrin (B49086), which reacts with primary amino groups to produce a colored compound detectable at 570 nm. nih.govinnovareacademics.in

Similar to the issue with fluorescence derivatization, this method is incompatible with the direct detection of this compound. The ninhydrin reaction requires a free primary amine, which is absent in TauDCl. Therefore, TauDCl would not be detected by this post-column reaction. IEC with ninhydrin detection is an excellent method for quantifying the parent compound, taurine, but it cannot be used to directly measure the chlorinated form. innovareacademics.in This technique is matrix-insensitive, making it reliable for analyzing taurine in complex biological fluids, but its application in studying TauDCl is limited to precursor analysis or indirect measurement after chemical reduction. mdpi.com

Spectroscopic and Spectrophotometric Approaches

Spectroscopic and spectrophotometric techniques are fundamental tools for the identification and quantification of this compound, providing insights into its concentration and stability in various biological matrices.

UV-Vis Spectrophotometry for Compound Identification and Concentration Monitoring

UV-Vis spectrophotometry is a widely used, non-destructive analytical method for the quantitative analysis of organic compounds. sci-hub.se It operates by measuring the absorbance of light in the ultraviolet and visible regions of the electromagnetic spectrum. This technique is particularly useful for identifying and monitoring the concentration of this compound.

The presence of this compound can be confirmed by its characteristic maximum absorbance (λmax) at a specific wavelength. Research has shown that this compound exhibits a λmax around 300 nm. elifesciences.org This distinct spectral signature allows for its differentiation from related compounds, such as taurine monochloramine, which has a λmax of approximately 252 nm. elifesciences.org By preparing fresh solutions and monitoring their UV absorption spectra, researchers can confirm the formation and presence of this compound. elifesciences.org

The Beer-Lambert law provides the basis for quantitative analysis, stating that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. This relationship allows for the creation of calibration curves to determine the concentration of this compound in a sample.

| Compound | λmax (nm) | Reference |

| This compound | ~300 | elifesciences.org |

| Taurine Monochloramine | ~252 | elifesciences.org |

| Sodium Hypochlorite | ~292 | elifesciences.org |

Spectrofluorimetric Methods for Quantification

Spectrofluorimetry offers a highly sensitive and selective approach for the quantification of taurine and, by extension, can be adapted for its derivatives. While direct spectrofluorimetric methods for this compound are less commonly detailed, the principles applied to taurine analysis are relevant. These methods often involve the use of fluorescent probes or derivatization agents that react with the target analyte to produce a fluorescent product. nih.gov

For instance, methods have been developed for taurine determination using reagents like Hantzsch reagent and tetracyanoethylene, which form highly fluorescent products that can be measured at specific excitation and emission wavelengths. nih.gov Although these methods are specific to taurine, similar principles could be applied to develop assays for this compound by identifying suitable fluorescent probes that react specifically with the N-chloro group. The high sensitivity of spectrofluorimetry makes it a promising avenue for detecting low concentrations of this compound in biological samples. nih.gov

In Vitro Assays for Reactive Chlorine Species and Biological Activity Assessment

In vitro assays are crucial for understanding the oxidant activity of this compound and its subsequent effects on cellular processes and signaling pathways.

Assays Utilizing Chromogenic Probes for Oxidant Activity

The oxidant capacity of this compound can be assessed using chromogenic probes that change color upon reaction with reactive chlorine species. A notable example is the use of 3,3′,5,5′-tetramethylbenzidine (TMB), a chromogenic substrate commonly used to determine the chlorination activity of myeloperoxidase (MPO). mdpi.com Taurine chloramine is capable of oxidizing TMB in an acidic medium, resulting in a measurable color change. mdpi.com This assay can be adapted to evaluate the relative oxidant strength of this compound compared to other chlorinated species.

Another approach involves monitoring the oxidation of specific biomolecules. For example, the oxidation of sulfhydryl residues in proteins by taurine chloramines can be quantified, providing a measure of their selective oxidant capacity. mdpi.comsemanticscholar.org

Cell-Based Assays for Studying Downstream Biological Effects and Signaling

Cell-based assays are indispensable for investigating the biological consequences of this compound exposure. These assays can reveal its influence on cell viability, inflammatory responses, and intracellular signaling cascades.

For instance, studies have utilized macrophage cell lines (e.g., NR8383) to examine the effect of taurine chloramine on the production of inflammatory mediators like nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α). aai.org Researchers have demonstrated that taurine chloramine can inhibit the expression of inducible nitric oxide synthase (iNOS) and TNF-α genes in activated macrophages. aai.org

To delve into the underlying mechanisms, researchers employ techniques to study specific signaling pathways. It has been shown that taurine chloramine can suppress the activation of nuclear factor-kappa B (NF-κB), a key transcription factor in inflammation. aai.org This is achieved by preventing the degradation of its inhibitory protein, IκB, through the inhibition of IκB kinase (IKK) activity. aai.org Western blotting can be used to analyze the phosphorylation status of IκB-α, providing insight into the activation state of the NF-κB pathway. aai.org

Furthermore, cell viability can be assessed using methods like the Trypan blue exclusion test, and DNA damage can be evaluated through assays such as the single-cell gel electrophoresis (comet) assay. mdpi.com These assays help to understand the broader cellular impact of this compound.

| Assay Type | Cell Line | Measured Effect | Key Findings | Reference |

| Inflammatory Mediator Production | NR8383 (Rat Alveolar Macrophages) | Inhibition of NO and TNF-α production | Tau-Cl inhibits iNOS and TNF-α gene expression. | aai.org |

| NF-κB Signaling | NR8383 | Decreased NF-κB activation and IKK activity | Tau-Cl depresses NF-κB migration and stabilizes IκB. | aai.org |

| Cytotoxicity | HL-60 | Cell viability | Taurine did not show significant cytotoxic activity. | mdpi.com |

| DNA Damage | HL-60 | DNA strand breaks | Classic Red Bull® (containing taurine) induced DNA damage. | mdpi.com |

Future Directions and Emerging Research Avenues for Taurine Dichloramine

Elucidation of Specific Cellular and Subcellular Distribution

A fundamental gap in the current understanding of taurine (B1682933) dichloramine (TauCl₂) is the precise mapping of its location within and around cells. Taurine itself is plentiful in tissues often exposed to high levels of oxidants, such as the heart, brain, retina, and particularly leukocytes, where concentrations can reach up to 50 mM. ccjm.orgoup.com The taurine transporter (TauT) responsible for this accumulation is found predominantly at the cell membrane, but also in the cytosol and occasionally on the nuclear membrane. nih.gov

TauCl₂ is formed from taurine monochloramine (TauCl) in the acidic conditions characteristic of inflammatory sites, such as within a phagolysosome (pH 4-6). ppm.edu.pl While TauCl is generally thought to be membrane-impermeable, some evidence suggests it may enter cells and even concentrate in mitochondria. nih.govscience.gov TauCl₂ is more lipid-soluble than TauCl, which is believed to enhance its ability to penetrate bacterial cells. ppm.edu.pl However, its distribution in mammalian cells is largely unknown, complicated by its instability at neutral physiological pH. annualreviews.org

Future research must focus on overcoming the challenge of detecting this transient molecule in vivo. Investigations are needed to determine if TauCl₂ can cross mammalian cell or organelle membranes or if its activity is confined to the acidic extracellular microenvironments or intracellular compartments (e.g., phagolysosomes) where it is formed. Understanding its distribution is paramount to identifying its true biological targets and functions.

Detailed Comparative Mechanistic Studies with Taurine Monochloramine

While chemically related, TauCl₂ and TauCl exhibit distinct properties that warrant detailed comparative studies. TauCl is a relatively stable and less aggressive oxidant than its parent compound, hypochlorous acid (HOCl), and is recognized for its anti-inflammatory and immunomodulatory roles. aai.orgnih.govnih.gov It can inhibit the activation of key inflammatory transcription factors like NF-κB and down-regulate the production of inflammatory mediators, including tumor necrosis factor-alpha (TNF-α), various interleukins, and nitric oxide. oup.comaai.orgnih.gov

In contrast, TauCl₂ is a more potent and more aggressive bactericidal agent, a property attributed to its greater reactivity and lipophilicity. ppm.edu.pl Its formation is pH-dependent, favored in the acidic milieu of inflammation, whereas TauCl is the dominant species at neutral pH. ppm.edu.plannualreviews.org This difference in stability and reactivity is central to their distinct biological roles. While TauCl appears to function primarily as a signaling molecule that helps terminate inflammation, TauCl₂ may act as a more direct antimicrobial agent. oup.com

Emerging research should systematically compare the effects of TauCl and TauCl₂ on cellular signaling pathways, including the NF-κB, STAT3, and Nrf2 pathways. mdpi.com Such studies must be conducted under carefully controlled pH conditions that mimic both the neutral environment of healthy tissue and the acidic microenvironment of an inflammatory focus to delineate their respective and potentially synergistic mechanisms of action.

Identification of Novel Direct and Indirect Molecular Targets in Cellular Processes

Identifying the specific molecules that TauCl₂ interacts with is crucial to understanding its function. As a potent oxidant, its potential targets are numerous and likely include the sulfur-containing amino acids methionine and cysteine, which are highly susceptible to oxidation by reactive chlorine species. annualreviews.org However, the precise molecular targets of TauCl₂ remain largely uncharacterized.

Future research should employ advanced proteomic and metabolomic approaches to identify proteins, lipids, and other small molecules that are specifically modified by TauCl₂. This will require developing methods to distinguish TauCl₂-induced modifications from those caused by HOCl or TauCl. Identifying the direct targets of TauCl₂ will, in turn, reveal its indirect effects. For example, the oxidation of a critical enzyme (a direct target) would indirectly impact the entire metabolic or signaling pathway in which that enzyme participates.

Furthermore, it is possible that TauCl₂ engages in "transchlorination" reactions, transferring its chlorine atoms to other amines to generate new reactive species, thereby propagating its effects. ppm.edu.pl Investigating this potential could uncover novel indirect pathways through which TauCl₂ exerts its biological influence.

Development of Advanced Imaging and In Situ Detection Techniques for Inflammatory Microenvironments

A major impediment to research on TauCl₂ is the lack of tools for its specific detection in a complex biological setting. Current methods to measure chloramines often rely on spectrophotometry, taking advantage of the different UV absorbance maxima of TauCl (≈252 nm) and TauCl₂ (≈300 nm), or on colorimetric and fluorometric assays. elifesciences.orgresearchgate.netnih.gov However, these techniques are generally applied to in vitro systems and lack the specificity and sensitivity needed for real-time imaging within tissues.

The development of novel molecular probes is a critical future direction. These probes must be highly selective for TauCl₂ over other reactive oxygen and chlorine species like H₂O₂, HOCl, and TauCl. Fluorescent probes designed to react specifically with the dichloramine moiety would enable live-cell imaging and provide invaluable spatiotemporal information on TauCl₂ formation, localization, and decay within inflammatory microenvironments. nih.gov Advanced techniques like enzyme-sensitive magnetic resonance imaging could also be adapted to target the unique chemical signature of TauCl₂. nih.gov Such tools would revolutionize the study of this reactive molecule, allowing researchers to visualize its role in host defense and inflammation as it happens.

Computational Modeling and Simulation of Reactive Pathways and Interactions

Computational and theoretical chemistry offers a powerful, complementary approach to experimental studies. In silico models have already been used to predict the complex reactions of HOCl with various biomolecules in blood plasma, helping to identify primary targets. nih.govnih.gov

This strategy can be extended to TauCl₂. Future research should focus on creating sophisticated computational models that simulate the chemical environment of a neutrophil phagosome or an inflamed tissue site. By inputting variables such as pH, temperature, and the concentrations of taurine, MPO, and H₂O₂, these models could predict the kinetics of TauCl and TauCl₂ formation and decay.

Furthermore, simulations can predict the reactivity of TauCl₂ with a vast library of biological molecules, including amino acids, peptides, lipids, and nucleic acid bases. nih.gov By calculating reaction rate constants and modeling transition states, these computational studies can identify the most likely molecular targets of TauCl₂ and elucidate its reaction mechanisms at an atomic level. This would provide a theoretical framework to guide and refine experimental investigations, accelerating the pace of discovery in this field.

Q & A

Q. Q1. How can taurine dichloramine be synthesized and quantified in aqueous solutions for experimental studies?

Methodological Answer: this compound (TauCl₂) is synthesized by adding sodium hypochlorite (NaOCl) to taurine under controlled conditions. A validated protocol involves:

- Dropwise addition of 10 mM NaOCl to 5 mM taurine in PBS (pH 7.4) with continuous stirring at 30°C for 10 minutes .

- Confirmation of TauCl₂ formation via UV-Vis spectrophotometry: TauCl₂ exhibits a λmax at 300 nm , distinct from taurine monochloramine (λmax 252 nm) and unreacted NaOCl (λmax 292 nm) .

- Quantification using molar extinction coefficients (e.g., ε₂₅₂ = 415 M⁻¹cm⁻¹ for monochloramine) and kinetic modeling to account for competing reactions .

Q. Q2. What analytical techniques are suitable for detecting this compound in complex matrices?

Methodological Answer:

- UV-Vis Spectrophotometry : Effective for pure solutions but limited by interference from coexisting chloramines (e.g., monochloramine) .

- Selected Ion Flow Tube Mass Spectrometry (SIFT-MS) : Enables real-time, sensitive detection (limit ~10 ppb) using reagent ions (H₃O⁺, O₂⁺) that react selectively with dichloramine .

- Rhodamine-Based Probes : R19-S reacts slowly with dichloramine, allowing differentiation from hypochlorous acid (HOCl) and monochloramine in cellular studies .

Q. Q3. How does pH influence the stability and speciation of this compound?

Methodological Answer:

- Dichloramine decomposes via base-catalyzed pathways , accelerating at higher pH or alkalinity. At pH >8, disproportionation to monochloramine and trichloramine dominates .

- Kinetic modeling (e.g., using rate constants for hydrogen ion, phosphate, or sulfate catalysis) predicts decomposition rates. For example, carbonate increases disproportionation rates at drinking water pH (~7–9) .

Advanced Research Questions

Q. Q4. What mechanisms explain contradictory findings on dichloramine’s role in NDMA formation during water disinfection?

Methodological Answer: Conflicting data arise from:

- Chloramine Speciation : Dichloramine (NHCl₂) forms via monochloramine disproportionation (2 NH₂Cl + H⁺ ↔ NHCl₂ + NH₄⁺) under low pH (~5.5) or high Cl₂:NH₃ ratios. This speciation is pH-dependent and reversible during pH adjustment .

- Precursor Reactivity : Dichloramine reacts with dimethylamine (DMA) via peroxynitrite intermediates to form NDMA. However, competing pathways (e.g., N₂O/N₂ formation from NHCl₂ hydrolysis) reduce NDMA yields under low dissolved oxygen (DO) .

- Experimental Controls : Use isotopic labeling (¹⁵N-DMA) and DO manipulation to isolate NDMA formation pathways .

Q. Q5. How can mass balances for nitrogen and oxygen be closed during dichloramine decomposition studies?

Methodological Answer:

- Nitrogen Recovery : Quantify end-products (NH₃, NH₂Cl, N₂, N₂O, NO₂⁻, NO₃⁻) via ion chromatography and gas chromatography. Under ambient DO, nitrogen recovery is ~82% due to unidentified peroxynitrite-derived products; low DO increases recovery to ~97% .

- Oxygen Recovery : Include peroxynitrite (ONOO⁻) decomposition products (e.g., NO₂⁻/NO₃⁻) and model oxygen atom ratios (2:2:1 for N/O/Cl in unidentified products) .

Q. Q6. What experimental designs mitigate artifacts in dichloramine’s bioactivity assessments?

Methodological Answer:

- Probe Specificity : Use R19-S to differentiate dichloramine from HOCl, monochloramine, and hypobromous acid. Confirm reactivity profiles via LC-MS to identify chlorinated byproducts .

- Cellular Models : Employ A431 cells (high EGFR density) or HUVECs to study dichloramine’s immunomodulatory effects. Pre-treat cells with taurine to scavenge excess HOCl and stabilize chloramine species .

Data Contradiction Analysis

Q. Q7. Why do studies report conflicting virucidal potency for dichloramine compared to monochloramine?

Resolution Strategies:

- Speciation Control : Dichloramine’s instability necessitates real-time monitoring (e.g., SIFT-MS) during disinfection assays. Residual monochloramine or HOCl may confound results .

- pH-Dependent Activity : Dichloramine’s reactivity peaks at pH 6–7 but declines rapidly at higher pH due to decomposition. Standardize pH and contact time across studies .

Q. Q8. How do carbonate/silicate ions affect dichloramine’s decomposition kinetics in environmental matrices?

Resolution Strategies:

- Linear Free Energy Relationships (LFERs) : Predict catalytic effects using experimentally derived rate constants for general acid/base catalysis (e.g., phosphate vs. silicate) .

- Bench-Scale Simulations : Replicate natural water conditions (e.g., alkalinity, ionic strength) and model speciation via software (e.g., PHREEQC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.